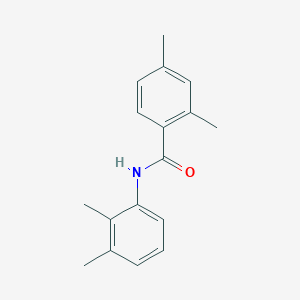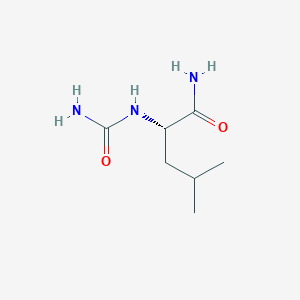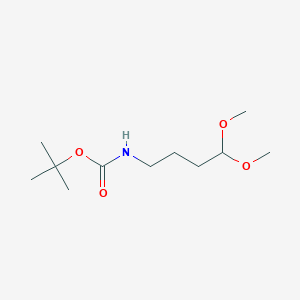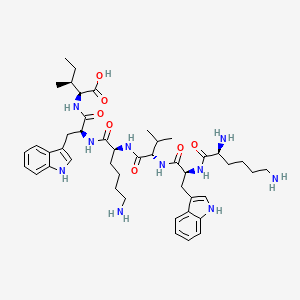
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including biochemistry, pharmacology, and industrial biotechnology. Each amino acid in this sequence contributes unique properties that enhance the overall functionality of the peptide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the microbial genome.
化学反応の分析
Types of Reactions
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can enhance or inhibit specific biological activities.
科学的研究の応用
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and biocatalysts.
作用機序
The mechanism of action of L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate these targets by binding to active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.
類似化合物との比較
Similar Compounds
L-Isoleucine, L-lysyl-L-tryptophyl-L-lysyl-L-alanyl-L-isoleucyl-L-leucyl-: Another peptide with a similar sequence but different amino acid composition.
L-Isoleucine, L-tryptophylglycyl-L-a-glutamyl-L-valyl-L-lysyl-L-arginyl-L-glutaminyl-: A peptide with a different arrangement of amino acids.
Uniqueness
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that are not observed in other similar peptides.
特性
CAS番号 |
678967-46-9 |
|---|---|
分子式 |
C45H66N10O7 |
分子量 |
859.1 g/mol |
IUPAC名 |
(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H66N10O7/c1-5-27(4)39(45(61)62)55-43(59)37(23-29-25-50-34-18-9-7-15-31(29)34)53-41(57)35(19-11-13-21-47)51-44(60)38(26(2)3)54-42(58)36(52-40(56)32(48)16-10-12-20-46)22-28-24-49-33-17-8-6-14-30(28)33/h6-9,14-15,17-18,24-27,32,35-39,49-50H,5,10-13,16,19-23,46-48H2,1-4H3,(H,51,60)(H,52,56)(H,53,57)(H,54,58)(H,55,59)(H,61,62)/t27-,32-,35-,36-,37-,38-,39-/m0/s1 |
InChIキー |
FCXAEJWVZKQUNW-JQEVECOFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


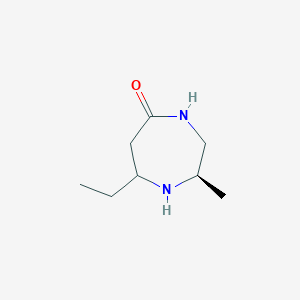

![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
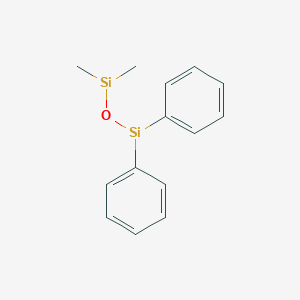

![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)
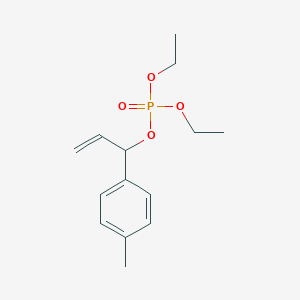
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)

